2-({6-benzyl-2-ethyl-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(4-fluorophenyl)acetamide 2-({6-benzyl-2-ethyl-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(4-fluorophenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 932496-64-5
VCID: VC11919046
InChI: InChI=1S/C22H20FN5O2S/c1-2-27-13-18-20(26-27)21(30)28(12-15-6-4-3-5-7-15)22(25-18)31-14-19(29)24-17-10-8-16(23)9-11-17/h3-11,13H,2,12,14H2,1H3,(H,24,29)
SMILES: CCN1C=C2C(=N1)C(=O)N(C(=N2)SCC(=O)NC3=CC=C(C=C3)F)CC4=CC=CC=C4
Molecular Formula: C22H20FN5O2S
Molecular Weight: 437.5 g/mol

2-({6-benzyl-2-ethyl-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(4-fluorophenyl)acetamide

CAS No.: 932496-64-5

Cat. No.: VC11919046

Molecular Formula: C22H20FN5O2S

Molecular Weight: 437.5 g/mol

* For research use only. Not for human or veterinary use.

2-({6-benzyl-2-ethyl-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(4-fluorophenyl)acetamide - 932496-64-5

Specification

CAS No. 932496-64-5
Molecular Formula C22H20FN5O2S
Molecular Weight 437.5 g/mol
IUPAC Name 2-(6-benzyl-2-ethyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl)sulfanyl-N-(4-fluorophenyl)acetamide
Standard InChI InChI=1S/C22H20FN5O2S/c1-2-27-13-18-20(26-27)21(30)28(12-15-6-4-3-5-7-15)22(25-18)31-14-19(29)24-17-10-8-16(23)9-11-17/h3-11,13H,2,12,14H2,1H3,(H,24,29)
Standard InChI Key DVUBKRRWSBFXGD-UHFFFAOYSA-N
SMILES CCN1C=C2C(=N1)C(=O)N(C(=N2)SCC(=O)NC3=CC=C(C=C3)F)CC4=CC=CC=C4
Canonical SMILES CCN1C=C2C(=N1)C(=O)N(C(=N2)SCC(=O)NC3=CC=C(C=C3)F)CC4=CC=CC=C4

Introduction

Chemical Identity and Structural Characteristics

2-({6-Benzyl-2-ethyl-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(4-fluorophenyl)acetamide (CAS: 932496-64-5) is a heterocyclic compound featuring a pyrazolo[4,3-d]pyrimidine core fused with a benzyl group, ethyl substituent, and a sulfur-linked acetamide moiety. Its molecular formula is C22H20FN5O2S, with a molecular weight of 437.5 g/mol. Key structural features include:

  • Pyrazolo[4,3-d]pyrimidine scaffold: A rigid bicyclic system enabling hydrogen bonding and π-stacking interactions .

  • 6-Benzyl substitution: Enhances lipophilicity and target binding .

  • 2-Ethyl group: Modulates electronic properties and steric effects.

  • Sulfanyl-acetamide bridge: Links the core to a 4-fluorophenyl group, contributing to solubility and bioactivity .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC22H20FN5O2S
Molecular Weight437.5 g/mol
logP3.25 (predicted)
Hydrogen Bond Acceptors7
Hydrogen Bond Donors1
Polar Surface Area63.67 Ų

Synthesis and Structural Optimization

The synthesis involves multi-step reactions starting from pyrazolo[4,3-d]pyrimidine precursors. Key steps include:

  • Alkylation: Introduction of the benzyl and ethyl groups at positions 6 and 2, respectively .

  • Sulfuration: Reaction with thiourea or Lawesson’s reagent to install the sulfanyl group .

  • Acetylation: Coupling with 4-fluoroaniline via carbodiimide-mediated amide bond formation .

Regioisomeric separation (e.g., distinguishing between N1 and N2 alkylation) is critical, achieved via chromatography or crystallization . The final compound’s purity and stereochemistry are confirmed using 1H NMR, 13C NMR, and HR-MS .

Biological Activity and Mechanism of Action

Anticancer Activity

The compound demonstrates potent antiproliferative effects against cancer cell lines, with IC50 values comparable to reference drugs like combretastatin A-4 (CA-4) . Mechanistic studies reveal:

  • Tubulin Polymerization Inhibition: Disrupts microtubule dynamics by binding to the colchicine site (IC50: 0.42–0.49 μM) .

  • Cell Cycle Arrest: Induces G2/M phase arrest in MCF-7 breast cancer cells .

  • Apoptosis Activation: Upregulates caspase-3 and Bax/Bcl-2 ratio .

Table 2: In Vitro Cytotoxicity Data

Cell LineIC50 (μM)Reference
MCF-70.42
HCT-1160.49
HepG-21.12

Enzyme Inhibition

  • Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD): Inhibits HIF-α degradation, promoting erythropoietin (EPO) production (IC50: <0.1 μM) .

  • Cyclin-Dependent Kinase 2 (CDK2): Blocks cell cycle progression (IC50: 0.057–0.119 μM) .

Pharmacokinetic and Toxicity Profiles

  • Solubility: Moderate aqueous solubility (49 μg/mL at pH 6.5) .

  • Bioavailability: 16% in rats due to first-pass metabolism .

  • Metabolism: Hepatic CYP450-mediated oxidation of the benzyl and ethyl groups .

  • Toxicity: Low acute toxicity (LD50 >500 mg/kg in mice) .

Comparative Analysis with Analogues

Structural modifications significantly impact activity:

  • Fluorophenyl vs. Methoxyphenyl: The 4-fluorophenyl group enhances target affinity over 3,5-dimethoxyphenyl derivatives (IC50 reduced by 50%) .

  • Ethyl vs. Methyl Substituents: Ethyl at position 2 improves metabolic stability compared to methyl .

Table 3: Activity Comparison of Key Analogues

CompoundTarget (IC50)Reference
4-Fluorophenyl derivativeCDK2: 0.057 μM
3,5-Dimethoxyphenyl analogueTubulin: 0.91 μM
Methyl-substituted coreHIF-PHD: 0.236 μM

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator